molecular formula C12H17ClN2 B1367605 3-(4-Chlorophenyl)-1-ethylpiperazine

3-(4-Chlorophenyl)-1-ethylpiperazine

Cat. No.: B1367605
M. Wt: 224.73 g/mol
InChI Key: WUBBQLNBKRMPEB-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

3-(4-Chlorophenyl)-1-ethylpiperazine belongs to the arylpiperazine subclass of organic compounds, which are piperazines substituted with aromatic groups. The IUPAC name reflects its substituents:

  • Root : Piperazine (a six-membered ring with two nitrogen atoms at positions 1 and 4).
  • Substituents :
    • 1-Ethyl: An ethyl group (-CH~2~CH~3~) attached to the nitrogen at position 1.
    • 3-(4-Chlorophenyl): A chlorinated benzene ring connected to the third carbon of the piperazine ring.

Systematic Identifiers :

Property Value Source
Molecular Formula C~12~H~17~ClN~2~
Molecular Weight 224.73 g/mol
SMILES CCN1CCNC(C1)C2=CC=C(C=C2)Cl
InChIKey WUBBQLNBKRMPEB-UHFFFAOYSA-N

The compound is cataloged under CAS number 776256-94-1 and PubChem CID 13787455 . Its classification as an arylpiperazine underscores its utility in drug discovery, particularly in modulating neurotransmitter receptors.

Historical Development Within Piperazine Chemistry

Piperazine derivatives emerged as critical scaffolds in the mid-20th century, initially explored for their anthelmintic properties. The parent compound, piperazine, was first used to treat parasitic infections by paralyzing helminths through γ-aminobutyric acid (GABA) receptor agonism.

The synthesis of substituted piperazines, including this compound, gained momentum in the 1990s with advances in combinatorial chemistry. Researchers sought to enhance pharmacokinetic properties by introducing lipophilic groups (e.g., ethyl) and aromatic moieties (e.g., 4-chlorophenyl) to improve blood-brain barrier permeability. Key milestones include:

  • 2000s : Use of 1-ethylpiperazine intermediates in synthesizing antipsychotics (e.g., clozapine analogs).
  • 2010s : Structural optimization of arylpiperazines for serotonin (5-HT~1A~) and dopamine receptor targeting.
  • 2020s : Applications in prostate cancer research via androgen receptor (AR) antagonism.

This compound’s development parallels broader trends in piperazine chemistry, where modular substitution enables tailored bioactivity.

Significance in Pharmaceutical and Medicinal Chemistry

This compound serves as a versatile intermediate in drug synthesis. Its significance arises from:

Receptor Modulation

  • Serotonergic Activity : Arylpiperazines exhibit affinity for 5-HT~1A~ receptors, making them candidates for antidepressants and anxiolytics. For example, derivatives of this compound showed sub-micromolar binding affinity (K~i~ = 412 nM) in functional assays.
  • Androgen Receptor Antagonism : Recent studies highlight its role in developing anti-prostate cancer agents. Ether-linked analogs demonstrated IC~50~ values <10 µM against androgen-dependent cell lines.

Structural Versatility

  • The ethyl group enhances metabolic stability, while the 4-chlorophenyl moiety contributes to π-π stacking interactions with aromatic residues in target proteins.
  • Modular synthesis allows for functionalization at multiple positions, enabling the creation of libraries for high-throughput screening.

Key Intermediate

  • Used in synthesizing antipsychotics (e.g., trifluoperazine analogs).
  • Intermediate for anticancer agents targeting AR and 5-HT receptors.

Structural Overview and Molecular Identification Parameters

The compound’s structure is defined by three key features:

Piperazine Core

  • Chair Conformation : X-ray crystallography confirms a chair conformation for the piperazine ring, with the ethyl and 4-chlorophenyl groups in equatorial positions.
  • Bond Angles : N-C-C-N torsion angles average 55–60°, typical of piperazine derivatives.

Substituent Effects

  • 4-Chlorophenyl Group : Introduces steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins.
  • Ethyl Group : Improves solubility and bioavailability by balancing lipophilicity.

Spectroscopic Identification

While specific spectral data are limited in public databases, standard characterization methods include:

  • NMR : Expected signals: δ 1.1 ppm (ethyl CH~3~), δ 2.5–3.5 ppm (piperazine CH~2~), δ 7.3 ppm (aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 224.73 (M+).

Table 2: Structural Parameters

Parameter Value/Description Source
Crystallographic System Monoclinic
Space Group P2~1~/c
Hydrogen Bonding N–H⋯O (intermolecular)

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-ethylpiperazine

InChI

InChI=1S/C12H17ClN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3

InChI Key

WUBBQLNBKRMPEB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)-1-ethylpiperazine has been extensively studied for its potential therapeutic properties:

  • Dopamine Receptor Modulation :
    • Research indicates that this compound interacts with dopamine receptors, particularly D2 and D4 subtypes. Modifications to its structure can enhance selectivity and affinity for these receptors, making it a candidate for treating neurological disorders such as schizophrenia and Parkinson's disease .
  • Serotonin Receptor Interaction :
    • The compound has shown potential as a serotonin receptor antagonist, which may contribute to its antidepressant effects. Studies have demonstrated its ability to modulate serotonin pathways, suggesting applications in mood disorder treatments .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, highlighting its potential in developing new antibiotics .

Cancer Research

Recent investigations have explored the anticancer activities of compounds related to this compound:

  • Cytotoxicity Studies :
    • A series of derivatives were synthesized and evaluated against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Some derivatives displayed significant cytotoxicity, with IC50 values indicating strong selective activity against cancer cells compared to normal cells .

Case Studies

  • Dopamine Receptor Affinity Study :
    • A study assessed various piperazine derivatives for their binding affinity to dopamine receptors using radiolabeled ligands. Results indicated that modifications to the piperazine ring significantly influenced receptor binding profiles, with this compound showing promising affinity for D4 receptors.
  • Behavioral Studies in Animal Models :
    • Behavioral studies conducted on animal models demonstrated the compound's potential influence on dopamine-mediated behaviors, providing insights into its therapeutic applications for psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl Substituents

  • 1-(4-Chlorophenyl)piperazine (para-CPP) : This compound lacks the ethyl group but shares the para-chlorophenyl moiety. It is psychoactive and used in forensic research, highlighting the role of the para-chlorophenyl group in receptor interactions (e.g., serotonin receptors) .
  • 1-(3-Chlorophenyl)piperazine (meta-CPP) : The meta-chlorophenyl isomer exhibits distinct receptor selectivity compared to its para counterpart, demonstrating how chlorine positioning alters binding affinity and biological activity .
Key Difference:

The para-chlorophenyl group in 3-(4-chlorophenyl)-1-ethylpiperazine likely enhances steric and electronic interactions with hydrophobic enzyme pockets, whereas meta-substitution may reduce affinity for specific targets .

Piperazine Derivatives with Alkyl/Aryl Substituents

Compound Name Substituents on Piperazine Biological Activity Reference
This compound 4-Chlorophenyl (C6H4Cl), ethyl (C2H5) Potential enzyme inhibition (hypothesized)
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine 3-Chlorophenyl, phenethyl (C6H5CH2CH2) Unreported activity; phenethyl may enhance CNS penetration
1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine 3-Chlorophenyl, naphthalenylmethyl Increased lipophilicity; potential CYP450 interactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester 4-Chlorophenyl, ester group Synthesized via N-alkylation; ester may improve oral bioavailability
Key Findings:
  • Ethyl vs. Phenethyl Groups : The ethyl group in this compound offers moderate lipophilicity, balancing solubility and membrane permeability. Phenethyl substituents (e.g., in ) may enhance blood-brain barrier penetration but risk off-target CNS effects.
  • Bulkier Substituents : Naphthalenylmethyl () or sulfonyl groups () reduce metabolic clearance but may limit solubility.

Piperazine Derivatives with Heterocyclic Moieties

  • eIF4A3 Inhibitors (52a and 52b) : These compounds combine 3-(4-chlorophenyl)piperazine with bromobenzoyl and pyridinyl groups. They exhibit selective inhibition of the helicase eIF4A3, critical in cancer cell proliferation, demonstrating how hybrid structures enhance target specificity .
  • Thiazolyl/Pyridinyl Derivatives : Compounds like 1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine () incorporate heterocycles to improve binding to kinase domains or ATP pockets.
Key Difference:

The ethyl group in this compound provides a simpler pharmacophore compared to complex heterocyclic derivatives, which may offer higher potency but face synthetic challenges .

Metabolic Stability and Derivatives

  • Meclozine Metabolites : Meclozine (1-[(4-chlorophenyl)-phenylmethyl]-4-[3-methylbenzyl]piperazine) undergoes extensive metabolism, producing metabolites with modified piperazine rings (e.g., N-oxide forms). This highlights the susceptibility of piperazine derivatives to oxidative metabolism, which the ethyl group in this compound may mitigate .

Preparation Methods

Three-Step Synthesis via Piperazine Intermediates (Patented Method)

This method involves a three-step reaction sequence starting from diethanolamine and 3-chloroaniline to prepare piperazine intermediates, which can be further modified to obtain 3-(4-chlorophenyl)-1-ethylpiperazine derivatives.

Step Reaction Description Solvent Temperature Notes
1 Synthesis of bis(2-chloroethyl)methylamine hydrochloride from diethanolamine Chloroform (CHCl3) Room temperature Mild conditions, good purity
2 Reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to form 1-(3-chlorophenyl)piperazine hydrochloride Xylene (preferably) Reflux Simplified post-treatment
3 Alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane to form 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Water/acetone mixture 0–10 °C Controlled temperature to improve yield and purity

This route is noted for its mild reaction conditions, ease of operation, and high product purity. The final step involves careful pH control and isolation of the hydrochloride salt to obtain the product in solid form with about 65% yield.

Alkylation of Piperazine Derivatives with Alkyl Halides

An alternative preparation involves direct alkylation of substituted piperazines with alkyl halides under reflux in ethanol or other solvents. For example, the reaction of 4-(ω-hydroxyalkyl)-2-methylpiperazines with alkyl or aralkyl halides yields substituted piperazines after purification by vacuum distillation.

Reaction Parameters Description
Starting Materials 4-(ω-hydroxyalkyl)-2-methylpiperazine and alkyl halide (e.g., ethyl chloride or bromide)
Solvent Absolute ethanol
Reaction Conditions Reflux with sodium bicarbonate to neutralize acid byproducts
Purification Extraction with ether, drying, and vacuum distillation

This method allows for the preparation of various N-substituted piperazines, including ethyl-substituted derivatives, with moderate yields (around 40-45%) and requires multiple distillations for purity.

Q & A

Q. Table 1: Analytical Parameters for Structural Validation

TechniqueKey ParametersExample Data for this compound
¹H NMR (400 MHz)δ 7.3 (d, 2H, Ar-H), δ 2.5 (q, 2H, CH₂)J = 7.2 Hz for ethyl group coupling
X-raySpace group P2₁/c, Z = 4Bond length C-N: 1.45 Å

Q. Table 2: Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation Strategy
N,N-diethylpiperazineOver-alkylationLimit ethyl halide stoichiometry
Chlorophenyl degradationAcidic conditionsUse pH-neutral solvents (e.g., THF)

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